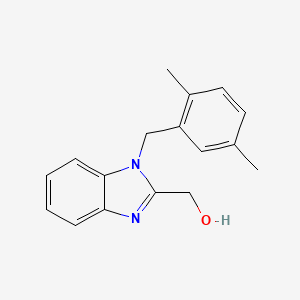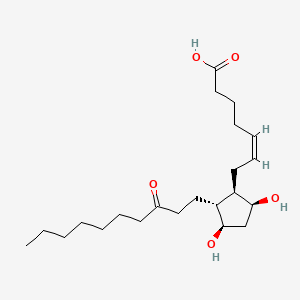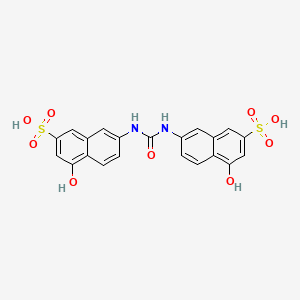
Valencène
Vue d'ensemble
Description
Le valencène est un sesquiterpène naturel qui est un composant aromatique des agrumes, notamment présent dans l'huile essentielle des oranges de Valence . Il confère une caractéristique boisée et citrique et est largement utilisé dans l'industrie des arômes et des parfums . Le this compound est également un précurseur de la nootkatone, un composé connu pour son arôme de pamplemousse et ses diverses activités biologiques .
Applications De Recherche Scientifique
Valencene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other valuable sesquiterpenes.
Biology: Studied for its role in plant defense mechanisms and its biosynthesis pathways.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Widely used in the flavor and fragrance industry, as well as in the production of insect repellents.
Mécanisme D'action
Target of Action
Valencene primarily targets efflux pumps in Staphylococcus aureus strains, such as NorA, Tet (K), and MsrA . These proteins are responsible for the active efflux of toxic substances and drugs, contributing to multidrug resistance in these bacteria .
Mode of Action
Valencene interacts with its targets by inhibiting the action of efflux pumps. This inhibition enhances the effectiveness of antibiotics and efflux inhibitors against Staphylococcus aureus strains carrying NorA, Tet(K), and MsrA proteins .
Biochemical Pathways
Valencene is synthesized from the precursor farnesyl pyrophosphate (FPP) via the mevalonate pathway . The key enzyme involved in this process is valencene synthase (CsTPS1), which catalyzes the conversion of FPP to valencene . The expression of CsTPS1 is regulated by the AP2/ERF transcription factor, CitAP2.10 .
Pharmacokinetics
Encapsulation into nanosystems, such as liposomes, could potentially improve the bioavailability of valencene .
Result of Action
The inhibition of efflux pumps by Valencene results in increased susceptibility of Staphylococcus aureus strains to antibiotics and efflux inhibitors . This can lead to a reduction in the minimum inhibitory concentration (MIC) of these drugs, enhancing their antimicrobial efficacy .
Action Environment
The action of Valencene can be influenced by various environmental factors. For instance, the expression of the AP2/ERF transcription factor, CitAP2.10, which regulates CsTPS1 expression and hence Valencene synthesis, is enhanced by ethylene . Moreover, metabolic engineering strategies, such as down-regulation or knock-out of squalene synthesis and other inhibiting factors in the mevalonate pathway, can significantly increase Valencene yield .
Analyse Biochimique
Biochemical Properties
Valencene is biosynthesized in Saccharomyces cerevisiae through metabolic engineering . The process involves introducing valencene synthase into S. cerevisiae BJ5464 . A significant increase in valencene yield is observed after down-regulation or knock-out of squalene synthesis and other inhibiting factors in the mevalonate (MVA) pathway .
Cellular Effects
The production of valencene in S. cerevisiae influences cell function by altering the MVA pathway . This pathway is crucial for the production of sterols, which are essential components of the yeast cell membrane . By redirecting the pathway towards valencene production, the cell’s metabolic balance and function are affected .
Molecular Mechanism
The molecular mechanism of valencene production involves the enzyme valencene synthase . This enzyme catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into valencene . The process is part of the MVA pathway, which is a key metabolic pathway in yeast .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of valencene production can change over time . For instance, the yield of valencene can increase significantly after certain genetic modifications, such as the down-regulation or knock-out of squalene synthesis .
Metabolic Pathways
Valencene is part of the MVA pathway in yeast . This pathway is responsible for the production of many important biomolecules, including sterols and terpenes . Valencene synthase, the enzyme that catalyzes the production of valencene, interacts with the precursor FPP in this pathway .
Subcellular Localization
As valencene is a product of the MVA pathway, it is likely that it is synthesized in the cytoplasm where this pathway is located
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le valencène peut être biosynthétisé à partir du pyrophosphate de farnésyle par l'enzyme this compound synthase . En laboratoire, l'ingénierie métabolique de micro-organismes tels que Saccharomyces cerevisiae a été utilisée pour produire du this compound.
Méthodes de production industrielle : La production industrielle de this compound implique souvent l'utilisation de micro-organismes génétiquement modifiés. Par exemple, Saccharomyces cerevisiae peut être modifiée pour produire du this compound en introduisant le gène de la this compound synthase et en optimisant l'expression d'autres gènes liés . Cette méthode s'est avérée permettre d'obtenir des rendements élevés de this compound, ce qui en fait une option viable pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le valencène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des réactions les plus remarquables est son oxydation en nootkatone, qui est catalysée par des enzymes telles que la prémnaspirodiène oxygénase et la réductase du cytochrome P450 .
Réactifs et conditions courants :
Réduction : L'hydrogénation catalytique peut être utilisée pour réduire le this compound, bien que ce soit moins courant.
Substitution : Des réactions de substitution électrophile peuvent se produire, en particulier au niveau des doubles liaisons présentes dans le this compound.
Principaux produits :
Nootkatone : Le produit principal de l'oxydation du this compound, connu pour son arôme de pamplemousse.
β-Nootkatol : Un intermédiaire dans l'oxydation du this compound en nootkatone.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres sesquiterpènes précieux.
Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et ses voies de biosynthèse.
Médecine : Enquête sur ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses potentielles.
5. Mécanisme d'action
Le this compound exerce ses effets principalement par son interaction avec diverses enzymes et récepteurs. Par exemple, il a été démontré qu'il inhibe les pompes d'efflux dans Staphylococcus aureus, améliorant l'efficacité des antibiotiques . De plus, le this compound interagit avec l'enzyme cyclooxygénase (COX-2) et le récepteur de l'histamine 1 (H1), contribuant à ses propriétés anti-inflammatoires .
Composés similaires :
Nootkatone : Un produit d'oxydation direct du this compound, connu pour son arôme de pamplemousse et ses activités biologiques.
Unicité : Le this compound est unique en raison de son double rôle à la fois comme composé aromatique et de parfum précieux et comme précurseur de la nootkatone. Sa capacité à être biosynthétisé dans des micro-organismes modifiés le distingue également des autres sesquiterpènes, ce qui en fait une option durable pour la production industrielle .
Comparaison Avec Des Composés Similaires
Nootkatone: A direct oxidation product of valencene, known for its grapefruit aroma and biological activities.
Uniqueness: Valencene is unique due to its dual role as both a valuable flavor and fragrance compound and a precursor to nootkatone. Its ability to be biosynthesized in engineered microorganisms also sets it apart from other sesquiterpenes, making it a sustainable option for industrial production .
Propriétés
IUPAC Name |
(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNYNLSCGVZOH-NFAWXSAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047052 | |
| Record name | Valencene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow oily liquid | |
| Record name | Valencene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
| Record name | Valencene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.914-0.919 | |
| Record name | Valencene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4630-07-3 | |
| Record name | Valencene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valencene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Valencene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALENCENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1682054.png)








